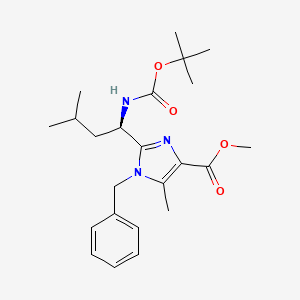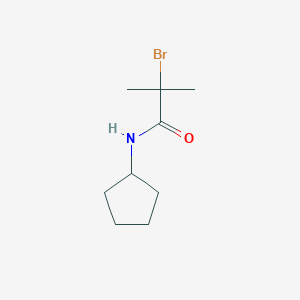
3-Iodo-1H-indazole-7-carbaldehyde
Vue d'ensemble
Description
3-Iodo-1H-indazole-7-carbaldehyde: is a chemical compound belonging to the indazole family, characterized by the presence of an iodine atom at the 3rd position and an aldehyde group at the 7th position of the indazole ring. Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Mécanisme D'action
Target of Action
3-Iodo-1H-indazole-7-carbaldehyde is a compound that has been drawing attention in medicinal chemistry due to its potential therapeutic applications Indazole-containing compounds, which include this compound, are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
Indazole derivatives, including this compound, can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This suggests that this compound may interact with its targets, leading to changes that result in its therapeutic effects.
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties . Therefore, it can be inferred that this compound may also affect multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Given the known therapeutic applications of indazole derivatives, it can be inferred that the action of this compound may result in a variety of molecular and cellular effects that contribute to its potential therapeutic benefits .
Action Environment
It is known that the reaction conditions can influence the yield of indazole derivatives . Therefore, it can be inferred that environmental factors may also influence the action of this compound.
Analyse Biochimique
Biochemical Properties
3-Iodo-1H-indazole-7-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This process is crucial for regulating various cellular activities, including cell growth, differentiation, and metabolism. This compound interacts with kinases by binding to their active sites, thereby inhibiting their activity. This interaction is primarily driven by the strong donor and acceptor hydrogen bonding within the hydrophobic pockets of the proteins . Additionally, the aldehyde group of this compound can form covalent bonds with nucleophilic residues in the active site of the enzyme, further enhancing its inhibitory effect.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific kinases, this compound can disrupt signaling pathways that are essential for cell proliferation and survival, leading to the inhibition of cancer cell growth . Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the active site of the enzyme. This binding interaction is facilitated by the indazole ring, which can form hydrogen bonds with key residues in the active site, and the aldehyde group, which can form covalent bonds with nucleophilic residues . Additionally, this compound can modulate the activity of other biomolecules, such as transcription factors and regulatory proteins, by altering their phosphorylation status and, consequently, their activity and stability.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and alterations in gene expression. The stability and efficacy of this compound can be influenced by factors such as storage conditions and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinase activity and suppress tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with off-target proteins and the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, such as cytochrome P450, through oxidation and reduction reactions . The resulting metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as kinases and transcription factors, influencing its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For instance, the aldehyde group of this compound can undergo modifications, such as oxidation or reduction, that influence its localization and interaction with biomolecules. The subcellular localization of this compound can also affect its ability to modulate cellular processes, such as gene expression and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazole-7-carbaldehyde typically involves the iodination of 1H-indazole followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3rd position of the indazole ring. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the 7th position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Substitution Products: Various substituted indazoles.
Oxidation Products: 3-Iodo-1H-indazole-7-carboxylic acid.
Reduction Products: 3-Iodo-1H-indazole-7-methanol.
Applications De Recherche Scientifique
Chemistry: 3-Iodo-1H-indazole-7-carbaldehyde is used as a building block in organic synthesis for the preparation of more complex indazole derivatives. It serves as a precursor in multicomponent reactions and cross-coupling reactions .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential in medicinal chemistry for the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs. Their ability to interact with various biological targets makes them valuable in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other functional materials. Its reactivity and versatility make it a useful intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
1H-Indazole-3-carbaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-1H-indazole-7-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
3-Chloro-1H-indazole-7-carbaldehyde: Contains a chlorine atom, which can affect its chemical and biological properties differently compared to the iodine derivative.
Uniqueness: 3-Iodo-1H-indazole-7-carbaldehyde is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and enhance the compound’s biological activity. The combination of the indazole ring, iodine atom, and aldehyde group provides a versatile scaffold for the development of new therapeutic agents and functional materials .
Propriétés
IUPAC Name |
3-iodo-2H-indazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWAONJINWEHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1407153.png)
![tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407156.png)










